6-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20FN5O2S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
6-[[5-[(2,5-Dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is involved in various synthetic processes, showcasing its utility in creating complex chemical structures. One such process involves the Ring Cleavage Reaction of 1, 3-Oxazine-2, 4(3H)-dione Derivatives with Amines, highlighting the compound's versatility in producing a range of chemical products under different conditions (Kinoshita et al., 1989). Similarly, its role in the synthesis of Voriconazole, a broad-spectrum Triazole Antifungal Agent, underscores its importance in pharmaceutical manufacturing, where it contributes to the diastereoselective synthesis of active pharmaceutical ingredients (Butters et al., 2001).
Catalytic Applications and Polymerization
The compound's derivatives have been explored for catalytic applications, as seen in the Novel Multicomponent Synthesis of Pyridine-Pyrimidines. Here, it serves as a key component in catalyzing reactions under microwave irradiation, demonstrating its potential in enhancing the efficiency of chemical synthesis (Rahmani et al., 2018). Additionally, its derivatives are instrumental in the Efficient Synthesis of 1,2,4-Dithiazolidine-3,5-diones, where it functions as a protective group in peptide synthesis, showcasing its utility in the field of biochemistry and drug development (Barany et al., 2005).
Supramolecular Chemistry and Drug Development
In supramolecular chemistry, derivatives of this compound have been utilized in the creation of hydrogen-bonded supramolecular assemblies, emphasizing its role in developing novel materials with potential applications in nanotechnology and materials science (Fonari et al., 2004). Furthermore, its involvement in the synthesis and characterization of urease inhibitors highlights its importance in medicinal chemistry, offering insights into the development of therapeutic agents (Rauf et al., 2010).
Mechanism of Action
Target of Action
F0648-0773, also known as 6-((5-((2,5-dimethylbenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione, primarily targets the Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0773 inhibits the activity of Stat3 by blocking the protein-protein interactions required for Stat3 dimerization . When Stat3 is activated, it forms dimers and undergoes nuclear translocation . F0648-0773 prevents this process, thereby inhibiting the downstream effects of Stat3 activation .
Biochemical Pathways
The inhibition of Stat3 by F0648-0773 affects various biochemical pathways. One of the key pathways is the IL-6/Stat3 pathway . IL-6 is a cytokine that activates Stat3, and F0648-0773 can significantly inhibit IL-6 expression . Another affected pathway is the RANKL pathway, which is essential for osteoclastogenesis . F0648-0773 can significantly inhibit RANKL expression induced by IL-6 .
Pharmacokinetics
The compound has been shown to be effective in vivo in a collagen-induced arthritis model, suggesting that it has suitable adme properties for in vivo applications .
Result of Action
F0648-0773 has demonstrated significant therapeutic effects in models of rheumatoid arthritis . It inhibits arthritis development without apparent adverse effects . Moreover, F0648-0773 significantly blocks Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts .
Properties
IUPAC Name |
6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-3-4-14(2)15(9-13)12-31-22-27-26-19(10-17-11-20(29)25-21(30)24-17)28(22)18-7-5-16(23)6-8-18/h3-9,11H,10,12H2,1-2H3,(H2,24,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATQWHMPMAZLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.